An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3,4,5-trimethylphenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3,4,5-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol of interest in various research and development domains. Due to the limited availability of experimental data for this specific compound, this guide focuses on computationally predicted values and outlines established experimental protocols for the determination of key physicochemical parameters for phenolic compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol. These values were computationally generated and provide a valuable starting point for experimental design and substance evaluation.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₀H₁₄O₂ | - |
| Molecular Weight | 166.22 | g/mol |
| Melting Point | Not available | °C |
| Boiling Point | Not available | °C |
| Water Solubility | Not available | mg/L |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid phenolic compounds like 2-Methoxy-3,4,5-trimethylphenol.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
For solid compounds that are stable at their boiling point, this property can be determined after melting.
Methodology: Siwoloboff Method (Micro Boiling Point)
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Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at the upper end, is placed with its open end down into the liquid.
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Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil or a heating block).
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Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
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Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly with constant stirring. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter, especially in drug development, as it influences absorption and distribution.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a sealed, thermostated flask.
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Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, often by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The solubility is then expressed in units such as mg/L or mol/L.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For phenols, it describes the equilibrium of the hydroxyl proton dissociation.
Methodology: UV-Vis Spectrophotometric Titration
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Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated (phenolic) and deprotonated (phenoxide) forms.
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Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide range of pH values.
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Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.
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Data Analysis: The absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.
logP Determination (Octanol-Water Partition Coefficient)
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
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Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a solid phenolic compound.
